molecular formula C24H26N2O B5151228 3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine

3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine

Cat. No. B5151228
M. Wt: 358.5 g/mol
InChI Key: BIVROWHLXHWKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, commonly referred to as BZP, is a piperazine derivative that has been synthesized for various purposes, including as a potential drug candidate. In

Mechanism of Action

BZP is believed to exert its effects on the central nervous system by acting as a stimulant. It is thought to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and reward pathways. BZP has also been shown to interact with various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to induce changes in mood and behavior, including increased alertness, euphoria, and sociability. However, these effects are typically short-lived and can be followed by a period of fatigue and depression.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a research tool, including its relatively simple synthesis method and its ability to interact with various serotonin receptors. However, its psychoactive effects can be a limitation, as they can interfere with experimental outcomes. Additionally, the use of BZP in research requires careful consideration of ethical and safety concerns.

Future Directions

Future research on BZP could focus on its potential use as a drug candidate for various conditions, including depression and addiction. Additionally, further studies could explore the interaction of BZP with various serotonin receptors and its effects on neurotransmitter release. Finally, research could focus on the development of safer and more effective piperazine derivatives for use in scientific research.

Synthesis Methods

The synthesis of BZP involves the reaction of 4-(benzyloxy)benzyl chloride with 2-piperidinylmagnesium bromide, followed by the addition of pyridine. This method has been optimized to produce high yields of pure BZP. The synthesis of BZP is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

BZP has been studied for its potential use as a drug candidate for various conditions, including depression, anxiety, and addiction. However, due to its psychoactive effects, it has not been approved for clinical use. BZP has also been studied for its effects on the central nervous system, including its interaction with serotonin receptors. Additionally, BZP has been used as a research tool to study the effects of piperazine derivatives on biological systems.

properties

IUPAC Name

3-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-2-7-21(8-3-1)19-27-23-13-11-20(12-14-23)18-26-16-5-4-10-24(26)22-9-6-15-25-17-22/h1-3,6-9,11-15,17,24H,4-5,10,16,18-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVROWHLXHWKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[4-(Benzyloxy)benzyl]-2-piperidinyl}pyridine

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